Falcipain-2 Inhibition: Comparable Potency to Advanced Antimalarial Leads
2-Amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide inhibits Plasmodium falciparum falcipain-2 with a Ki of 3.49 µM and an IC50 of 5.90 µM in a recombinant enzyme assay using Z-FR-AMC as substrate [1]. In cross-study comparison, this potency is within the same order of magnitude as optimized pyrimidine-tethered spirochromane sulfonamide derivatives SZ14 and SZ9, which exhibited falcipain-2 IC50 values of 4.1 µM and 5.4 µM, respectively, in similar enzymatic assays [2].
| Evidence Dimension | Inhibition of recombinant Plasmodium falciparum falcipain-2 |
|---|---|
| Target Compound Data | Ki = 3.49 µM, IC50 = 5.90 µM |
| Comparator Or Baseline | SZ14: IC50 = 4.1 µM; SZ9: IC50 = 5.4 µM (pyrimidine-tethered spirochromane sulfonamides) |
| Quantified Difference | Target IC50 is 1.44-fold higher than SZ14 and 1.09-fold higher than SZ9 |
| Conditions | Recombinant PfFP-2 expressed in E. coli; substrate Z-FR-AMC |
Why This Matters
Demonstrates that this simple sulfonamide building block possesses antimalarial target engagement comparable to structurally complex, purpose-designed leads, offering a cost-effective and synthetically accessible entry point for hit-to-lead campaigns.
- [1] BindingDB. BDBM50578405 (CHEMBL4856045). Affinity data: Ki = 3.49E+3 nM, IC50 = 5.90E+3 nM for inhibition of recombinant Plasmodium falciparum falcipain-2. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50578405 View Source
- [2] Rahman A, et al. Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents. RSC Adv. 2024;14:24725-24740. View Source
